molecular formula C34H20Br4N2O4 B15018380 benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] dibenzoate

benzene-1,4-diylbis[nitrilo(E)methylylidene-2,6-dibromobenzene-4,1-diyl] dibenzoate

Cat. No.: B15018380
M. Wt: 840.1 g/mol
InChI Key: SUWSQPAZKOYYOC-UHFFFAOYSA-N
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Description

4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE is a complex organic compound characterized by multiple bromine atoms and benzoyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE typically involves multi-step organic reactions. The process begins with the bromination of phenyl compounds, followed by the introduction of benzoyloxy groups through esterification reactions. The final steps involve the formation of imine linkages under controlled conditions, often using catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors capable of handling bromination and esterification reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Strict control of reaction conditions, such as temperature, pressure, and pH, is essential to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyloxy groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the imine linkages, converting them into amines.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Compounds with new functional groups replacing the bromine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE involves its interaction with specific molecular targets. The benzoyloxy groups can interact with enzymes or receptors, modulating their activity. The bromine atoms may also play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-({4-[(E)-{[4-(HYDROXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENOL
  • 4-[(E)-({4-[(E)-{[4-(METHOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL METHYL ETHER

Uniqueness

The presence of multiple benzoyloxy groups and bromine atoms in 4-[(E)-({4-[(E)-{[4-(BENZOYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}AMINO]PHENYL}IMINO)METHYL]-2,6-DIBROMOPHENYL BENZOATE distinguishes it from similar compounds

Properties

Molecular Formula

C34H20Br4N2O4

Molecular Weight

840.1 g/mol

IUPAC Name

[4-[[4-[(4-benzoyloxy-3,5-dibromophenyl)methylideneamino]phenyl]iminomethyl]-2,6-dibromophenyl] benzoate

InChI

InChI=1S/C34H20Br4N2O4/c35-27-15-21(16-28(36)31(27)43-33(41)23-7-3-1-4-8-23)19-39-25-11-13-26(14-12-25)40-20-22-17-29(37)32(30(38)18-22)44-34(42)24-9-5-2-6-10-24/h1-20H

InChI Key

SUWSQPAZKOYYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=C(C=C3)N=CC4=CC(=C(C(=C4)Br)OC(=O)C5=CC=CC=C5)Br)Br

Origin of Product

United States

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